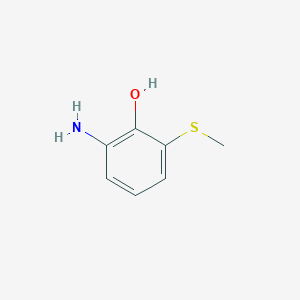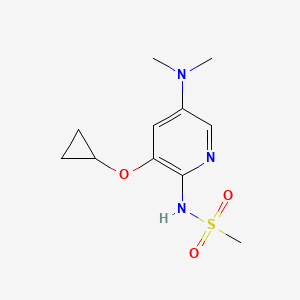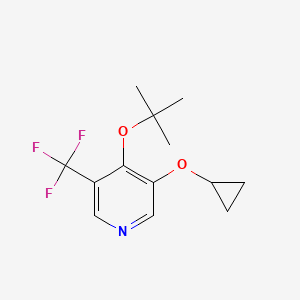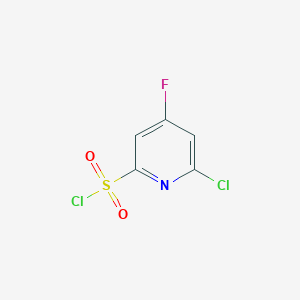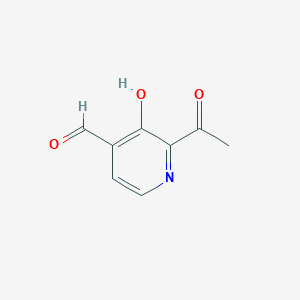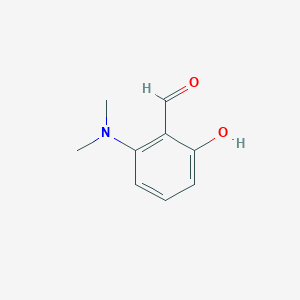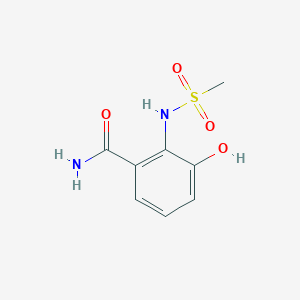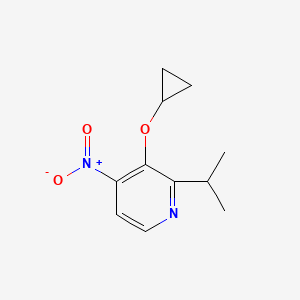
3-Cyclopropoxy-2-isopropyl-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-isopropyl-4-nitropyridine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a nitro group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine can be achieved through a multi-step process involving the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by the reaction with phosphorus trichloride to yield the desired nitropyridine . The reaction conditions typically involve controlled temperatures and careful handling of reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risk of hot spots and undesired by-products . This method is particularly useful for scaling up the production of nitropyridine derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-2-isopropyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-isopropyl-4-nitropyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-2-isopropyl-3-nitropyridine: Similar structure with the nitro group at a different position.
3-Cyclopropoxy-2-isopropyl-5-nitropyridine: Another isomer with the nitro group at the 5-position.
Uniqueness
3-Cyclopropoxy-2-isopropyl-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1243360-13-5 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-nitro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)10-11(16-8-3-4-8)9(13(14)15)5-6-12-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
SGTJBKJHHMPJOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
